Cas no 2228346-78-7 (1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-dimethylcyclopropan-1-amine)
2228346-78-7 structure
Product Name:1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-dimethylcyclopropan-1-amine
Numéro CAS:2228346-78-7
Le MF:C10H13ClF3N3
Mégawatts:267.67853140831
CID:6318226
PubChem ID:165740571
Update Time:2025-05-27
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-dimethylcyclopropan-1-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-dimethylcyclopropan-1-amine
- 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine
- 2228346-78-7
- EN300-1960646
-
- Piscine à noyau: 1S/C10H13ClF3N3/c1-8(2)4-9(8,15)5-6(10(12,13)14)16-17(3)7(5)11/h4,15H2,1-3H3
- La clé Inchi: ZHBMULGHGLMSCT-UHFFFAOYSA-N
- Sourire: ClC1=C(C(C(F)(F)F)=NN1C)C1(CC1(C)C)N
Propriétés calculées
- Qualité précise: 267.0750096g/mol
- Masse isotopique unique: 267.0750096g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 333
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 43.8Ų
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-dimethylcyclopropan-1-amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1960646-0.05g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 0.05g |
$1417.0 | 2023-09-17 | ||
| Enamine | EN300-1960646-0.1g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 0.1g |
$1484.0 | 2023-09-17 | ||
| Enamine | EN300-1960646-0.25g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 0.25g |
$1551.0 | 2023-09-17 | ||
| Enamine | EN300-1960646-0.5g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 0.5g |
$1619.0 | 2023-09-17 | ||
| Enamine | EN300-1960646-1.0g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 1g |
$1686.0 | 2023-05-31 | ||
| Enamine | EN300-1960646-2.5g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 2.5g |
$3304.0 | 2023-09-17 | ||
| Enamine | EN300-1960646-5.0g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 5g |
$4890.0 | 2023-05-31 | ||
| Enamine | EN300-1960646-10.0g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 10g |
$7250.0 | 2023-05-31 | ||
| Enamine | EN300-1960646-1g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 1g |
$1686.0 | 2023-09-17 | ||
| Enamine | EN300-1960646-5g |
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2228346-78-7 | 5g |
$4890.0 | 2023-09-17 |
1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-dimethylcyclopropan-1-amine Littérature connexe
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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